N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide
Overview
Description
N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide, also known as DFPMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DFPMA belongs to the class of amides and is structurally similar to other compounds such as paracetamol and ibuprofen.
Mechanism of Action
The exact mechanism of action of N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed that N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide may also act on other targets in the inflammatory pathway, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a low toxicity profile and is well-tolerated in animal models. Studies have also shown that N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide can cross the blood-brain barrier, indicating its potential use as a central nervous system (CNS) drug. N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a half-life of approximately 5 hours in rats, indicating its potential use as a long-acting drug.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide is its high purity and low toxicity profile, making it a useful tool for scientific research. However, one limitation of N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
For N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide research include further optimization of its synthesis method, investigation of its pharmacokinetics and pharmacodynamics, and evaluation of its efficacy in clinical trials. Additionally, the potential use of N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide in other scientific research fields, such as cancer and neurodegenerative diseases, should also be explored.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide is its use as an anti-inflammatory agent. Studies have shown that N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide can inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models. N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide has also been studied for its potential use as an analgesic agent. In one study, N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide was found to have a similar analgesic effect as morphine in a mouse model of pain.
properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-14-5-3-2-4-10(14)6-15(19)18-13-8-11(16)7-12(17)9-13/h2-5,7-9H,6H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTDOOKUJZRFEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-2-(2-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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